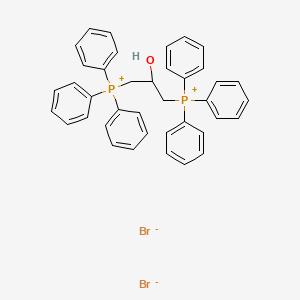

(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide

CAS No.: 13703-27-0

Cat. No.: VC17212956

Molecular Formula: C39H36Br2OP2

Molecular Weight: 742.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13703-27-0 |

|---|---|

| Molecular Formula | C39H36Br2OP2 |

| Molecular Weight | 742.5 g/mol |

| IUPAC Name | (2-hydroxy-3-triphenylphosphaniumylpropyl)-triphenylphosphanium;dibromide |

| Standard InChI | InChI=1S/C39H36OP2.2BrH/c40-33(31-41(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)32-42(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39;;/h1-30,33,40H,31-32H2;2*1H/q+2;;/p-2 |

| Standard InChI Key | YOSBLZKAJZONEK-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=C(C=C1)[P+](CC(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a glycerol-derived backbone (2-hydroxypropane-1,3-diyl) where the terminal hydroxyl groups are replaced by triphenylphosphonium moieties. The central hydroxyl group remains intact, contributing to the molecule’s polarity and potential for hydrogen bonding. The two bromide ions serve as counterions to balance the +1 charges on each phosphorus atom .

The spatial arrangement of the molecule is critical to its reactivity. The triphenylphosphonium groups impart significant steric hindrance, which influences its behavior in nucleophilic substitutions and catalytic cycles. The hydroxyl group at the 2-position introduces a site for potential functionalization or coordination .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 744.60 g/mol | |

| SMILES Notation | C1=CC=C(C=C1)[P+](CC(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide typically involves the nucleophilic opening of a diepoxide or dihalide precursor with triphenylphosphine in the presence of hydrobromic acid. A plausible route includes:

-

Epoxide Route:

Reaction of glycidyl ether derivatives with triphenylphosphine hydrobromide under controlled conditions. For example, 1,3-diepoxypropane may react with excess triphenylphosphine in HBr to yield the product . -

Dihalide Route:

Using 1,3-dibromo-2-hydroxypropane as a substrate, which undergoes double nucleophilic substitution with triphenylphosphine. This method ensures regioselective incorporation of the phosphonium groups .

Reaction Scheme:

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point range of 222–225°C (lit.), consistent with related phosphonium salts . It is hygroscopic and requires storage under inert atmospheres. Solubility data indicate:

-

High solubility in polar aprotic solvents (e.g., DMF, DMSO).

-

Moderate solubility in chlorinated solvents (e.g., dichloromethane).

-

Low solubility in water due to the hydrophobic triphenylphosphine groups .

Spectroscopic Characterization

-

NMR: Signals for aromatic protons (δ 7.2–7.8 ppm), hydroxyl (δ 2.5 ppm), and methylene groups (δ 3.1–3.7 ppm) .

-

NMR: A singlet near δ 4.0 ppm, confirming the presence of equivalent phosphorus centers .

Applications in Research and Industry

Catalysis

The compound serves as a phase-transfer catalyst in epoxy resin curing and polymerization reactions. Its dual phosphonium centers facilitate the activation of anionic initiators, enhancing reaction rates in systems like BADGE-MA/styrene copolymers .

Anticancer Mechanism:

The phosphonium groups enable mitochondrial targeting, disrupting cellular energy metabolism and inducing apoptosis in cancer cells .

Future Directions

Ongoing research explores functionalized derivatives for targeted drug delivery and hybrid materials. Advances in liposomal encapsulation and combinatorial chemistry are expected to expand its utility in nanotechnology and precision medicine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume